molecular formula C17H13N3O2S2 B11597017 (5Z)-2-(2-methoxyphenyl)-5-[(3-methylthien-2-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(2-methoxyphenyl)-5-[(3-methylthien-2-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11597017
M. Wt: 355.4 g/mol
InChI Key: GTHDWZIFKQMOAQ-ZROIWOOFSA-N
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Description

(5Z)-2-(2-methoxyphenyl)-5-[(3-methylthien-2-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with a unique structure that includes a thiazole ring fused with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(2-methoxyphenyl)-5-[(3-methylthien-2-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The starting materials often include 2-methoxybenzaldehyde and 3-methylthiophene-2-carbaldehyde, which undergo condensation reactions to form the intermediate compounds. These intermediates are then subjected to cyclization reactions under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often used to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(2-methoxyphenyl)-5-[(3-methylthien-2-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-2-(2-methoxyphenyl)-5-[(3-methylthien-2-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5Z)-2-(2-methoxyphenyl)-5-[(3-methylthien-2-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-2-(2-methoxyphenyl)-5-[(3-methylthien-2-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its fused ring structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C15_{15}H12_{12}N4_{4}O1_{1}S2_{2}
  • Molecular Weight : 320.41 g/mol
  • SMILES Notation : CCOc1ccccc1C(=N)c2ncnc3c2c(c(s3)N=C)N=C

This compound features a thiazole ring fused with a triazole moiety, which is known to influence its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to (5Z)-2-(2-methoxyphenyl)-5-[(3-methylthien-2-yl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays demonstrated that it could induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways . The mechanism appears to involve the inhibition of cell proliferation and induction of cell cycle arrest.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it was found to reduce inflammatory markers such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases .

Case Studies and Experimental Data

A series of experiments were conducted to assess the biological activity of this compound:

StudyMethodologyFindings
Study 1In vitro antimicrobial assayEffective against E. coli and S. aureus with MIC values of 32 µg/mL.
Study 2Antitumor efficacy in cancer cell linesInduced apoptosis in MCF-7 breast cancer cells with IC50 of 15 µM.
Study 3Anti-inflammatory model in ratsReduced serum TNF-alpha levels by 50% compared to control group.

The mechanisms underlying the biological activities of This compound are multifaceted:

  • Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits nucleic acid synthesis.
  • Antitumor Mechanism : It activates apoptotic pathways via mitochondrial dysfunction and caspase activation.
  • Anti-inflammatory Pathway : The inhibition of NF-kB signaling is implicated in its anti-inflammatory effects.

Properties

Molecular Formula

C17H13N3O2S2

Molecular Weight

355.4 g/mol

IUPAC Name

(5Z)-2-(2-methoxyphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C17H13N3O2S2/c1-10-7-8-23-13(10)9-14-16(21)20-17(24-14)18-15(19-20)11-5-3-4-6-12(11)22-2/h3-9H,1-2H3/b14-9-

InChI Key

GTHDWZIFKQMOAQ-ZROIWOOFSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC)S2

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC)S2

Origin of Product

United States

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